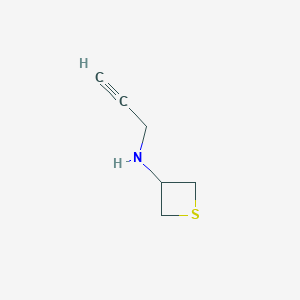

N-(Prop-2-yn-1-yl)thietan-3-amine

Description

N-(Prop-2-yn-1-yl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring (C₃S ring) with an amine group at the 3-position and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. The propargyl group introduces alkyne functionality, enabling participation in click chemistry, catalytic cross-coupling, or cycloaddition reactions. Applications include drug discovery, where thietane-based scaffolds are explored for their pharmacokinetic properties and metabolic stability.

Properties

Molecular Formula |

C6H9NS |

|---|---|

Molecular Weight |

127.21 g/mol |

IUPAC Name |

N-prop-2-ynylthietan-3-amine |

InChI |

InChI=1S/C6H9NS/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |

InChI Key |

CQAFXSNTOKQRBL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of thietan-3-amine attacks the electrophilic carbon of propargyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)thietan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.

Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the prop-2-yn-1-yl group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced forms of the thietane ring.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Prop-2-yn-1-yl)thietan-3-amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)thietan-3-amine involves its interaction with various molecular targets and pathways. The compound’s thietane ring and prop-2-yn-1-yl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Propargylamine Derivatives

N,N-Diethyl-3-phenylprop-2-yn-1-amine ():

- Structure : Propargylamine backbone with phenyl and diethyl substituents.

- Synthesis : Catalytic coupling reactions, often employing palladium or copper catalysts.

- Applications : Intermediate in organic synthesis; alkyne functionality supports further derivatization.

- N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine () and N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine (): Structure: Propargylamine core with benzyl and aryl substituents. Synthesis: Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira-type coupling, yielding 67–86% products . Applications: Pharmaceutical intermediates; fluorinated aryl groups enhance metabolic stability.

Sulfur-Containing Heterocycles

Allylamine Derivatives

- Triallylamine (N,N-Diallylprop-2-en-1-amine) (): Structure: Tertiary amine with three allyl groups. Applications: Monomer in polymer chemistry; allyl groups participate in radical polymerization.

Complex Amine Derivatives

Comparative Data Table

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Findings and Trends

Synthesis Efficiency : Propargylamine derivatives synthesized via Pd/Cu catalysis (e.g., ) achieve higher yields (67–86%) compared to amide coupling (5% in ), highlighting the superiority of transition-metal catalysis for alkyne functionalization.

Propargyl groups enable versatile reactivity (e.g., cycloadditions), whereas allyl groups () favor polymerization.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.